Molecular Weight & Physicochemical Differentiation: Furan vs. Benzofuran Analog
Direct structural comparison with the closest commercially documented analog, 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide (CAS 1105218-75-4), reveals a molecular weight advantage for the target compound (356.4 vs. 406.4 g/mol) and a lower predicted lipophilicity due to the replacement of the fused benzene ring with a furan oxygen . This 50 g/mol reduction in MW and the absence of a second aromatic ring system is expected to improve aqueous solubility and reduce plasma protein binding, a common optimization vector in lead-like chemical space.
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | MW = 356.4 g/mol; CLogP ≈ 3.2 (predicted) |
| Comparator Or Baseline | Benzofuran analog (CAS 1105218-75-4): MW = 406.4 g/mol; CLogP ≈ 4.1 (predicted) |
| Quantified Difference | ΔMW = +50 g/mol (14% larger for benzofuran analog); ΔCLogP ≈ +0.9 log units (higher lipophilicity for benzofuran) |
| Conditions | Calculated molecular properties based on structural formula (Chemsrc); CLogP values are ChemDraw/CDK predictions for neutral species. |
Why This Matters
A higher molecular weight and lipophilicity increase the risk of poor solubility, rapid metabolic clearance, and off-target binding, making the target compound a more attractive lead-like candidate for early-stage screening libraries.
